molecular formula C11H18N2 B085962 N'-Benzyl-N,N-dimethylethylenediamine CAS No. 103-55-9

N'-Benzyl-N,N-dimethylethylenediamine

Cat. No.: B085962
CAS No.: 103-55-9
M. Wt: 178.27 g/mol
InChI Key: LLSJAFHDYCTFCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Benzyl-N,N-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like sodium hydroxide . The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N’-Benzyl-N,N-dimethylethylenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N’-Benzyl-N,N-dimethylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Benzyl-N,N-dimethylethylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N’-Benzyl-N,N-dimethylethylenediamine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .

Properties

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059275
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-55-9
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
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Record name N'-Benzyl-N,N-dimethylethylenediamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
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Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylaminoethyldimethylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N'-Benzyl-N,N-dimethylethylenediamine facilitate copper(II)-catalyzed amide hydrolysis?

A: this compound acts as a chelating ligand, specifically targeting copper(II) ions. [] When reacted with acrylamide, it forms a unique complex where the amide carbonyl group can only coordinate to the copper(II) center through a six-membered chelate ring. This specific coordination environment facilitates the hydrolysis of the amide bond, with each copper(II) ion promoting the hydrolysis of at least five substrate molecules. [] This highlights the compound's potential in developing efficient catalytic systems for amide hydrolysis.

Q2: What is the role of this compound in studying the photochemical properties of flavins?

A: this compound serves as a hydrogen donor in studies investigating the photochemical reactivity of flavins like riboflavin tetrabutyrate. [] Specifically, researchers observed that when riboflavin tetrabutyrate forms hydrogen bonds with acids, its ability to abstract a hydrogen atom from this compound in its excited triplet state is enhanced. [] This observation supports the hypothesis that hydrogen bonding at specific sites of the flavin molecule increases the electrophilicity at the N(5) position, making it more reactive. [] This research sheds light on the influence of hydrogen bonding on the reactivity of flavin molecules, which are crucial cofactors in many biological redox reactions.

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